What are the physicochemical properties of 2-(2-Bromophenyl)thiazole-4-carbaldehyde?
What are the physicochemical properties of 2-(2-Bromophenyl)thiazole-4-carbaldehyde?
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)thiazole-4-carbaldehyde
Introduction
In the landscape of modern drug discovery and synthetic chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the thiazole scaffold is of paramount importance, appearing in numerous FDA-approved drugs. 2-(2-Bromophenyl)thiazole-4-carbaldehyde is a key intermediate, a versatile building block whose unique substitution pattern offers multiple avenues for synthetic elaboration.[1] Its structure, featuring a reactive aldehyde group and a bromophenyl moiety ripe for cross-coupling reactions, makes it a valuable precursor for developing novel, biologically active molecules.[1][2][3]
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Bromophenyl)thiazole-4-carbaldehyde. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the experimental methodologies required to determine these properties, explaining the scientific rationale behind each protocol. By understanding these fundamental characteristics, researchers can better predict the compound's behavior in biological systems, optimize reaction conditions, and design more effective drug candidates.
Physicochemical Properties Summary
A thorough understanding of a compound's physicochemical profile is the foundation of its journey from a laboratory curiosity to a potential therapeutic agent. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the known and computationally predicted properties of 2-(2-Bromophenyl)thiazole-4-carbaldehyde.
| Property | Value | Source |
| IUPAC Name | 2-(2-bromophenyl)-1,3-thiazole-4-carbaldehyde | PubChem[4] |
| CAS Number | 885279-14-1 | Chem-Impex, PubChem[1][4] |
| Molecular Formula | C₁₀H₆BrNOS | Chem-Impex, PubChem[1][4] |
| Molecular Weight | 268.13 g/mol | Chem-Impex, PubChem[1][4] |
| Appearance | Pale yellow solid | Chem-Impex[1] |
| Purity | ≥ 95% (HPLC) | Chem-Impex[1] |
| Melting Point | Not experimentally determined. Expected to be a solid at room temperature. | N/A |
| Computed XLogP3 | 3.1 | PubChem[4] |
| Topological Polar Surface Area | 58.2 Ų | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
| Rotatable Bonds | 2 | PubChem[4] |
| Storage Conditions | Store at 0-8 °C | Chem-Impex[1] |
Experimental Determination of Key Physicochemical Properties
The following sections provide detailed, self-validating protocols for determining the critical physicochemical parameters of 2-(2-Bromophenyl)thiazole-4-carbaldehyde. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodology.
Solubility Profiling
Expertise & Experience: Solubility is a critical determinant of a drug candidate's bioavailability. A compound's solubility across a pH range can predict its behavior in the gastrointestinal tract and its suitability for various formulations. This protocol employs a qualitative, tiered approach to classify solubility, which is a rapid and resource-efficient method in early-stage development.[5][6] The choice of solvents (water, acidic, and basic solutions) is designed to probe the compound's ionizability.[7]
Experimental Protocol: Tiered Solubility Assessment
-
Preparation: Label five clean, dry test tubes. Accurately weigh approximately 10 mg of 2-(2-Bromophenyl)thiazole-4-carbaldehyde into each tube.
-
Solvent Addition (Tier 1 - Neutral):
-
To the first tube, add 1.0 mL of deionized water.
-
To the second tube, add 1.0 mL of n-octanol.
-
-
Agitation & Observation: Vigorously shake/vortex each tube for 60 seconds.[8] Allow the tubes to stand for 5 minutes and visually inspect for undissolved solid against a dark background. Classify as "Soluble," "Partially Soluble," or "Insoluble."
-
Solvent Addition (Tier 2 - Acidic/Basic): If the compound is insoluble in water, proceed with the remaining tubes.
-
To the third tube, add 1.0 mL of 5% w/v aqueous Hydrochloric Acid (HCl).
-
To the fourth tube, add 1.0 mL of 5% w/v aqueous Sodium Bicarbonate (NaHCO₃).
-
To the fifth tube, add 1.0 mL of 5% w/v aqueous Sodium Hydroxide (NaOH).
-
-
Agitation & Observation: Repeat the agitation and observation steps from step 3 for each of the Tier 2 solvents.
-
Trustworthiness Check: Perform all tests in triplicate to ensure reproducibility. A known compound with established solubility characteristics should be run in parallel as a positive control to validate the test system.
Interpretation:
-
Solubility in Water: Indicates polarity. Given the computed LogP of 3.1, low aqueous solubility is expected.[4]
-
Solubility in 5% HCl: Suggests the presence of a basic functional group (e.g., an amine). The thiazole nitrogen is weakly basic, but significant solubility is unlikely.
-
Solubility in 5% NaOH/NaHCO₃: Indicates the presence of an acidic functional group. This compound contains no strong acidic protons, so it is expected to be insoluble.[6]
Caption: Shake-flask workflow for LogP determination.
Chemical Stability Assessment
Expertise & Experience: Evaluating the chemical stability of a new chemical entity is a non-negotiable regulatory requirement. [9][10]It ensures the compound's integrity, safety, and efficacy over its shelf life. This protocol is based on the International Council for Harmonisation (ICH) guidelines (specifically Q1A) for stability testing, which represents the global standard. [11]We will outline an accelerated stability study, which uses elevated temperature and humidity to predict long-term stability. [12][13]HPLC is the analytical method of choice due to its ability to separate and quantify the parent compound from any potential degradants.
Experimental Protocol: Accelerated Stability Study (ICH Q1A)
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(2-Bromophenyl)thiazole-4-carbaldehyde into multiple amber glass vials to protect from light. Leave some vials open to humidity and cap others tightly.
-
Storage Conditions: Place the vials into a calibrated stability chamber set to accelerated conditions: 40 °C ± 2 °C / 75% RH ± 5% RH . [12][13]3. Time Points: Designate vials for testing at specific time points. For an accelerated study, typical time points are T=0, 1, 3, and 6 months. [10]4. Initial Analysis (T=0): Before placing samples in the chamber, analyze one vial.
-
Dissolve the contents in a suitable, validated diluent (e.g., acetonitrile/water).
-
Analyze via a validated, stability-indicating HPLC-UV method.
-
Record the initial purity (as % peak area) and note the presence of any impurity peaks. This is your baseline.
-
-
Analysis at Subsequent Time Points:
-
At each designated time point, remove a vial from the chamber.
-
Prepare and analyze the sample using the exact same HPLC method as the T=0 analysis.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the T=0 chromatogram.
-
Calculate the % purity of the parent compound at each time point.
-
Identify and quantify any new peaks (degradants) that appear. Calculate their area percentage relative to the total peak area.
-
-
Trustworthiness Check: The HPLC method must be "stability-indicating." This is proven through forced degradation studies (exposing the compound to harsh acid, base, peroxide, heat, and light) to ensure that all potential degradants can be resolved from the parent peak. [13]
Caption: ICH-guided accelerated stability study workflow.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(2-Bromophenyl)thiazole-4-carbaldehyde is not publicly available, data from structurally related compounds suggest appropriate caution should be exercised. Thiazole derivatives and aromatic bromides can be irritants.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. * Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C). [1]
Conclusion
2-(2-Bromophenyl)thiazole-4-carbaldehyde is a compound of significant interest due to its potential as a synthetic intermediate. Its physicochemical profile, characterized by high lipophilicity (computed XLogP3 of 3.1) and expected low aqueous solubility, suggests that formulation strategies may be required to enhance bioavailability in potential drug development applications. The protocols outlined in this guide provide a robust framework for experimentally verifying these computed properties and establishing a comprehensive understanding of its solubility, membrane permeability potential, and chemical stability. Adherence to these rigorous, validated methodologies is essential for generating the high-quality data required to advance chemical and pharmaceutical research.
References
-
Proclinical. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53249852, 2-(2-Bromophenyl)thiazole-4-carbaldehyde. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Pharmaceutical Technology. (2019, October 1). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
Truman State University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(4), 307-323. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
-
Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 23). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet for a related compound. Retrieved from [Link]
-
Bajpai, M., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
ProfTalks. (2025, July 17). Stability Study ICH Guidelines Q1A, Q1B & Q1C [Video]. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177377452, 2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3-thiazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13743323, 2-(4-bromophenyl)-2-methyl-3H-1,3-thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]
-
MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
Impact Factor. (n.d.). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Bromophenyl)thiazole-4-carbaldehyde | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. quora.com [quora.com]
- 8. chem.ws [chem.ws]
- 9. pharmtech.com [pharmtech.com]
- 10. japsonline.com [japsonline.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. stabilitystudies.in [stabilitystudies.in]
- 13. m.youtube.com [m.youtube.com]
